molecular formula C13H15N3O4 B11592012 1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone CAS No. 577990-91-1

1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone

Cat. No.: B11592012
CAS No.: 577990-91-1
M. Wt: 277.28 g/mol
InChI Key: MQTHLODMWLPNBE-UHFFFAOYSA-N
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Description

1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure with a 1,3,4-oxadiazole ring, which is known for its stability and reactivity.

Preparation Methods

The synthesis of 1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone typically involves the reaction of hydrazonoyl halides with appropriate reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired oxadiazole derivative, which can be further purified and characterized using techniques such as NMR, IR, and MS.

Chemical Reactions Analysis

1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The oxadiazole ring can also participate in various biochemical pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives such as 1,3,4-thiadiazoles and 1,3,4-triazoles. These compounds share the heterocyclic ring structure but differ in their substituents and specific biological activities. For example:

Properties

CAS No.

577990-91-1

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

1-[2,2-dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C13H15N3O4/c1-8-5-6-10(7-11(8)16(18)19)12-14-15(9(2)17)13(3,4)20-12/h5-7H,1-4H3

InChI Key

MQTHLODMWLPNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(O2)(C)C)C(=O)C)[N+](=O)[O-]

solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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